An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoic Anhydride
An In-depth Technical Guide to the Chemical Properties of 2-Methylbutanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylbutanoic anhydride (B1165640), also known as 2-methylbutyric anhydride, is a branched-chain carboxylic anhydride. Its chemical structure, featuring two 2-methylbutanoyl groups linked by an oxygen atom, imparts distinct steric and electronic properties that make it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and reactions, and its applications in various fields, including pharmaceuticals, flavors, and fragrances.
Chemical and Physical Properties
2-Methylbutanoic anhydride is a colorless to pale yellow liquid with a characteristic odor.[1] Its properties are summarized in the tables below.
Table 1: General and Physical Properties of 2-Methylbutanoic Anhydride
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₈O₃ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 259.5 °C at 760 mmHg | ChemNet |
| Density | 0.955 g/cm³ | ChemNet |
| Refractive Index | 1.427 | ChemNet |
| Flash Point | 90 °C | ChemNet |
| Vapor Pressure | 0.0129 mmHg at 25 °C | ChemNet |
Table 2: Spectroscopic Data of 2-Methylbutanoic Anhydride
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| Infrared (IR) | The NIST WebBook provides the gas-phase IR spectrum.[3][4] | [3][4] |
| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum (electron ionization).[5][6] | [5][6] |
| ¹³C NMR (Predicted) | Predicted spectra for the related (S)-2-methylbutanoic acid are available.[7][8] | [7][8] |
| ¹H NMR (Predicted) | Predicted spectra for related compounds are available.[9] | [9] |
Chemical Reactivity and Mechanism of Action
As a carboxylic acid anhydride, 2-methylbutanoic anhydride is a potent acylating agent.[8] The carbonyl carbons are electrophilic and highly susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.
Acylation Reactions
2-Methylbutanoic anhydride readily reacts with nucleophiles such as alcohols, amines, and phenols to transfer a 2-methylbutanoyl group, forming the corresponding esters and amides.[8]
General Reaction with Alcohols (Esterification): R-OH + (CH₃CH₂CH(CH₃)CO)₂O → CH₃CH₂CH(CH₃)COOR + CH₃CH₂CH(CH₃)COOH
General Reaction with Amines (Amidation): R-NH₂ + (CH₃CH₂CH(CH₃)CO)₂O → CH₃CH₂CH(CH₃)CONHR + CH₃CH₂CH(CH₃)COOH
The general workflow for these acylation reactions can be visualized as follows:
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of 2-methylbutanoic anhydride in a laboratory setting.
Synthesis of 2-Methylbutanoic Anhydride
A common method for the synthesis of carboxylic anhydrides is the dehydration of the corresponding carboxylic acid or the reaction of an acyl chloride with a carboxylate salt. While a specific, detailed protocol for 2-methylbutanoic anhydride was not found in the immediate search results, a general procedure can be adapted from the synthesis of other anhydrides, such as N-phenylmaleimide from maleic anhydride.[10] A plausible synthesis would involve the reaction of 2-methylbutanoyl chloride with sodium 2-methylbutanoate.
Hypothetical Protocol for Synthesis:
-
Preparation of Sodium 2-Methylbutanoate: Dissolve 2-methylbutanoic acid in an appropriate solvent and neutralize it with one equivalent of sodium hydroxide (B78521) or sodium bicarbonate. The resulting salt can be isolated by evaporation of the solvent.
-
Reaction with 2-Methylbutanoyl Chloride: Suspend the dried sodium 2-methylbutanoate in an anhydrous, inert solvent (e.g., diethyl ether or dichloromethane).
-
Add one equivalent of 2-methylbutanoyl chloride dropwise to the suspension with stirring, under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Workup and Purification: After the reaction is complete, the solid sodium chloride byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure. The crude 2-methylbutanoic anhydride can be purified by vacuum distillation.
Esterification of Geraniol (B1671447)
The following is an adapted protocol for the acylation of an alcohol, using geraniol as an example, based on a procedure for the synthesis of geranyl acetate.[11][12]
Objective: To synthesize geranyl 2-methylbutanoate.
Materials:
-
Geraniol
-
2-Methylbutanoic anhydride
-
Anhydrous pyridine (B92270) or another suitable base
-
Anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve geraniol (1 equivalent) in the anhydrous solvent.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.
-
Slowly add 2-methylbutanoic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure geranyl 2-methylbutanoate.
Amidation of Phenethylamine (B48288)
The following is a representative protocol for the synthesis of an amide using phenethylamine as the amine.
Objective: To synthesize N-phenethyl-2-methylbutanamide.
Materials:
-
Phenethylamine
-
2-Methylbutanoic anhydride
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
-
Triethylamine (B128534) or another suitable base (optional, to neutralize the carboxylic acid byproduct)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve phenethylamine (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
If using, add triethylamine (1.1 equivalents).
-
Cool the solution in an ice bath and slowly add 2-methylbutanoic anhydride (1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once complete, dilute the reaction mixture with the solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phenethyl-2-methylbutanamide can be purified by recrystallization or column chromatography.
Applications in Drug Development, Flavors, and Fragrances
The unique properties of 2-methylbutanoic anhydride make it a valuable tool in several industrial and research applications.
-
Pharmaceutical Synthesis: The 2-methylbutanoyl group is a structural motif in some active pharmaceutical ingredients (APIs). The anhydride serves as a key intermediate for introducing this branched-chain structure.[8] Its use in prodrug synthesis can also be explored to modify the pharmacokinetic properties of drugs containing hydroxyl or amino functionalities.[13]
-
Flavor and Fragrance Industry: Esters derived from 2-methylbutanoic acid are known for their fruity and sweet aromas and are used in the formulation of artificial flavors and perfumes.[8][14][15][16] 2-Methylbutanoic anhydride is an effective reagent for the synthesis of these fragrant esters.
-
Asymmetric Synthesis: The chiral, enantiopure form, (S)-(+)-2-methylbutyric anhydride, is a valuable building block for introducing chiral centers in asymmetric synthesis.[8]
Safety and Handling
2-Methylbutanoic anhydride is a reactive and corrosive chemical that should be handled with appropriate safety precautions.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also combustible.
-
Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
2-Methylbutanoic anhydride is a versatile and reactive acylating agent with important applications in organic synthesis. Its ability to efficiently introduce the 2-methylbutanoyl moiety makes it a valuable reagent in the pharmaceutical, flavor, and fragrance industries. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is essential for its safe and effective use in research and development. While detailed experimental protocols for its synthesis and specific reactions require adaptation from general procedures, the principles outlined in this guide provide a solid foundation for its application in the laboratory.
References
- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Methylbutanoic anhydride [webbook.nist.gov]
- 5. 2-Methyl butyric acid(116-53-0) 1H NMR [m.chemicalbook.com]
- 6. 2-Methylbutanoic anhydride [webbook.nist.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. 2-Methylbutanoic Anhydride|Acylating Reagent [benchchem.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. asianpubs.org [asianpubs.org]
- 16. Synthesis of odorants in flow and their applications in perfumery - PMC [pmc.ncbi.nlm.nih.gov]
